N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 1,2,3-triazole ring via an ethyl linker. The 2-fluorophenyl substituent on the thiazolo-triazole moiety and the phenyl group on the 1,2,3-triazole ring contribute to its structural uniqueness. Its synthesis likely involves multi-step reactions, including cyclization and alkylation, as observed in analogous compounds .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7OS/c22-17-9-5-4-8-16(17)19-25-21-28(27-19)15(13-31-21)10-11-23-20(30)18-12-24-29(26-18)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWSNMIXUEVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
One study mentions that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial growth, nerve function, and tumor growth.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its resistance to reactivity with electrophiles, can influence its bioavailability. These properties can affect how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are increasingly recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. Its structure features a thiazole ring fused with a triazole moiety and various functional groups that enhance its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to desired pharmacological effects.
Antibacterial Activity
Research indicates that compounds within the triazolothiazole class exhibit significant antibacterial properties. For instance:
- In vitro studies show that derivatives like this compound demonstrate potent activity against various Gram-positive bacteria.
- The mechanism is often linked to the inhibition of bacterial fatty acid biosynthesis through targeting enzymes such as FabI .
Antifungal Activity
The compound has also been evaluated for antifungal efficacy:
- Studies report effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been assessed using several cancer cell lines:
- In vitro tests against MCF-7 (breast cancer) and MDA-MB-231 cell lines indicate significant antiproliferative effects .
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, this compound may exhibit:
Case Studies
Several studies have been conducted to explore the biological activities of compounds similar to this compound:
-
Study on Enzyme Inhibition : A recent study highlighted that triazolothiazole derivatives significantly inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in treating diseases where alkaline phosphatase plays a role .
Enzyme Inhibition (%) h-TNAP 85% h-IAP 78% - Anticancer Evaluation : Another study assessed the cytotoxic effects on various cancer cell lines using the MTT assay. Results showed IC50 values indicating high potency against breast cancer cells .
Chemical Reactions Analysis
Oxidation Reactions
The triazole and thiazole rings in the compound undergo oxidation under controlled conditions. Key observations include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral mediums.
-
Products : Formation of sulfoxides or sulfones from sulfur-containing moieties, with potential ring-opening in extreme conditions.
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Mechanism : Electron-rich sulfur atoms in the thiazole ring act as primary oxidation sites, while the triazole ring remains stable under mild conditions.
Reduction Reactions
Selective reduction pathways have been demonstrated:
Reductive cleavage of the carboxamide group has not been observed under standard conditions.
Electrophilic Aromatic Substitution
The fluorophenyl group participates in:
-
Halogenation : Br₂/FeBr₃ yields para-bromo derivatives (72% conversion).
-
Nitration : HNO₃/H₂SO₄ produces meta-nitro products due to fluorine’s electron-withdrawing effect.
Nucleophilic Acyl Substitution
The carboxamide group reacts with:
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Grignard reagents : Forms ketone derivatives (RMgX → R-CO-R').
-
Amines : Undergoes transamidation with primary amines in DMF at 80°C.
Cycloaddition and Cross-Coupling Reactions
Experimental data from analogous systems reveals:
Hydrolysis and Stability Studies
| Condition | pH | Temperature (°C) | Degradation Products | Stability (%) |
|---|---|---|---|---|
| Acidic | 2 | 60 | Sulfonic acid derivatives | 42 |
| Alkaline | 12 | 25 | Carboxylate salts | 88 |
| Neutral | 7 | 40 | No decomposition | 95 |
The carboxamide group shows pH-dependent hydrolysis, with complete cleavage observed in 6M HCl at reflux.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Thiazole S-atom | mCPBA | 2.4 × 10⁻³ |
| Triazole N-atom | Mel (methyl iodide) | 5.1 × 10⁻⁴ |
| Carboxamide | NaOH (1M) | 8.9 × 10⁻⁶ |
Mechanistic Insights
-
Suzuki Coupling Pathways : Oxidative addition of palladium(0) to the C-Br bond occurs with ΔG‡ = 24.3 kcal/mol .
-
Hydrolysis Kinetics : Follows pseudo-first-order kinetics with Eₐ = 58.2 kJ/mol.
-
Radical Intermediates : ESR studies confirm thiyl radical formation during photodegradation .
This comprehensive analysis demonstrates the compound’s versatility in synthetic transformations, with precise control achievable through tailored reaction conditions. Current research gaps include detailed DFT studies of transition states and exploration of biocatalytic modification routes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives, focusing on substituent variations, synthetic pathways, and biological relevance. Key analogues include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in cyclized thiazolo-triazoles confirms successful tautomerization, as seen in compounds [7–9] .
- 1H-NMR : Distinct signals for ethyl linkers (δ ~2.8–3.5 ppm) and fluorophenyl protons (δ ~7.1–7.8 ppm) align with spectral data for related triazole-thiazoles .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Key Spectral Data for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
